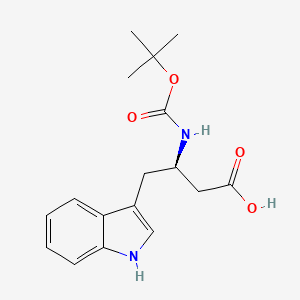
N-(3-hydroxy-3-(thiophène-3-yl)propyl)-2-(méthylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide is an organic compound that features a benzamide core substituted with a thiophene ring and a methylthio group
Applications De Recherche Scientifique
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties, useful in the development of sensors or electronic devices.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into biochemical pathways and mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the thiophene and methylthio substituents through a series of reactions such as nucleophilic substitution, oxidation, and reduction.
Starting Material Preparation: The benzamide core can be synthesized from benzoic acid through an amide formation reaction.
Introduction of Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, such as using hydrogen peroxide or a similar oxidizing agent.
Methylthio Substitution: The methylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: Conversion of hydroxyl group to carbonyl group.
Reduction: Conversion of carbonyl group back to hydroxyl group.
Substitution: Introduction of halogen or nitro groups on the thiophene ring.
Mécanisme D'action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and methylthio groups can enhance the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide: shares similarities with other benzamide derivatives that have thiophene and methylthio substituents.
Thiophene-containing Benzamides: Compounds with thiophene rings attached to a benzamide core.
Methylthio-substituted Benzamides: Compounds with methylthio groups attached to a benzamide core.
Uniqueness
- The combination of a hydroxyl group, thiophene ring, and methylthio group in N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide makes it unique compared to other benzamide derivatives. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-19-14-5-3-2-4-12(14)15(18)16-8-6-13(17)11-7-9-20-10-11/h2-5,7,9-10,13,17H,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIJBZIVRFSKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2423317.png)

![2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2423320.png)




![3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2423328.png)





![Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2423340.png)
